Cas no 2227922-18-9 (rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid)
![rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid structure](https://ja.kuujia.com/scimg/cas/2227922-18-9x500.png)
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2227922-18-9
- rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid
- EN300-1551334
-
- インチ: 1S/C28H32N2O5/c1-2-3-15-25(27(32)33)30-26(31)18-9-8-10-19(16-18)29-28(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h2,4-7,11-14,18-19,24-25H,1,3,8-10,15-17H2,(H,29,34)(H,30,31)(H,32,33)/t18-,19-,25?/m1/s1
- InChIKey: YQKRWSWECNCEGF-CKPMZPGQSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H]1CCC[C@@H](C(NC(C(=O)O)CCC=C)=O)C1)=O
計算された属性
- 精确分子量: 476.23112213g/mol
- 同位素质量: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 748
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 105Ų
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551334-0.05g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 0.05g |
$1709.0 | 2023-06-05 | ||
Enamine | EN300-1551334-1.0g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 1g |
$2035.0 | 2023-06-05 | ||
Enamine | EN300-1551334-2.5g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 2.5g |
$3988.0 | 2023-06-05 | ||
Enamine | EN300-1551334-10.0g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 10g |
$8749.0 | 2023-06-05 | ||
Enamine | EN300-1551334-0.1g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 0.1g |
$1791.0 | 2023-06-05 | ||
Enamine | EN300-1551334-0.25g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 0.25g |
$1872.0 | 2023-06-05 | ||
Enamine | EN300-1551334-0.5g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 0.5g |
$1954.0 | 2023-06-05 | ||
Enamine | EN300-1551334-5.0g |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid |
2227922-18-9 | 5g |
$5900.0 | 2023-06-05 |
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acidに関する追加情報
Rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic Acid: A Comprehensive Overview
Rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid is a complex organic compound with the CAS number 2227922-18-9. This compound is of significant interest in the fields of organic chemistry, pharmacology, and biotechnology due to its unique structural features and potential applications in drug development and bioactive molecule synthesis.
The compound's structure is characterized by a racemic configuration, indicating the presence of both enantiomers in equal proportions. The cyclohexyl group at the core of the molecule contributes to its stability and bioavailability, while the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in protecting amino functionalities during peptide synthesis. The hexenoic acid moiety introduces unsaturation, which may enhance the compound's ability to interact with biological targets such as proteins and enzymes.
Recent studies have highlighted the importance of Fmoc protection in peptide synthesis, where this group is widely used to prevent unwanted side reactions during the assembly of complex molecules. The cyclohexyl formamide segment has been shown to improve solubility and permeability, making it a valuable component in drug delivery systems. Additionally, the racemic nature of the compound ensures a balanced approach to stereochemical studies, which are critical in understanding enantiomer-specific biological activities.
One of the most promising applications of this compound lies in its potential as a building block for peptide-based drugs. Researchers have demonstrated that incorporating such complex molecules into peptide frameworks can lead to enhanced therapeutic efficacy and reduced toxicity. Furthermore, the unsaturated hexenoic acid chain may serve as a platform for developing bioactive lipids or fatty acid analogs with tailored functional properties.
In terms of synthesis, this compound is typically prepared through a multi-step process involving Fmoc chemistry, stereocontrolled cyclohexane synthesis, and olefin metathesis techniques. These methods ensure high yields and excellent stereochemical control, which are essential for producing pure enantiomers for biological testing.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed potential binding sites on key enzymes and receptors, suggesting its role as a lead compound in drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
Moreover, the fluorenylmethoxycarbonyl group has been extensively studied for its photolytic properties, which make it an ideal candidate for light-responsive drug delivery systems. This feature opens up new avenues for developing stimuli-sensitive therapeutics that can be activated at specific sites within the body.
In conclusion, rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hex-5-enoic acid represents a versatile building block with immense potential in modern drug discovery and chemical synthesis. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing our understanding of complex molecular interactions and their therapeutic implications.
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